molecular formula C8H8ClNO3 B1527903 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide CAS No. 1306604-46-5

4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide

Cat. No.: B1527903
CAS No.: 1306604-46-5
M. Wt: 201.61 g/mol
InChI Key: HJUKWZBICSJWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide is an organic compound with a furan ring substituted with a chloroacetyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide typically involves the acylation of a furan derivative. One common method is the reaction of 5-methylfuran-2-carboxamide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.

    Oxidation Products: Furanones or other oxygenated derivatives.

    Reduction Products: Dihydrofurans or other reduced furan derivatives.

Scientific Research Applications

4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers may use this compound to study the effects of chloroacetyl and furan derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The furan ring may also interact with biological targets through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

    2-Chloroacetylpiperazine: Similar in structure due to the chloroacetyl group but with a piperazine ring instead of a furan ring.

    2-Chloroacetylpyrrolidine: Contains a pyrrolidine ring and exhibits similar reactivity due to the chloroacetyl group.

    5-Methylfuran-2-carboxamide: Lacks the chloroacetyl group but shares the furan and carboxamide functionalities.

Uniqueness: 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide is unique due to the combination of the chloroacetyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(2-chloroacetyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-5(6(11)3-9)2-7(13-4)8(10)12/h2H,3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKWZBICSJWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Reactant of Route 2
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.